Although the precise molecular structure of "1-[2-(2-Oxopyrrolidin-1-yl)ethyl]-3-phenylurea" is not explicitly discussed in the papers provided, insights can be gleaned from the structural analysis of similar compounds. For instance, X-ray crystallography studies on various 2-(2-oxopyrrolidin-1-yl)ethyl-containing compounds reveal that the pyrrolidin-2-one ring typically adopts an envelope conformation [, , , , , ]. The spatial orientation and conformation of this ring system can influence a molecule's pharmacological properties by affecting its binding affinity and interactions with biological targets.
7.2.1. Building Blocks for Heterocyclic Compounds: The pyrrolidin-2-one ring serves as a key intermediate in the synthesis of various heterocyclic compounds, including triazoles, thiadiazoles, and benzimidazoles [, , , , , , , , , , ].
7.2.2. Precursors for Palladium Chalcogenide Nanoparticles: Palladium(II) complexes containing the 2-oxopyrrolidin-1-yl group have been successfully employed as precursors for the synthesis of palladium chalcogenide nanoparticles, which hold potential applications in catalysis and electronics [].
7.2.3. Fluorescent Labeling Agents: Compounds like PBITS, containing both a 2-oxopyrrolidin-1-yl group and a pyrene moiety, have shown promise as fluorescent labeling agents for the sensitive detection of bile acids in biological samples [].
7.1.1. Dopamine Receptor Ligands: Compounds like N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide exhibit high affinity for the dopamine D4 receptor and have potential as therapeutic agents for treating disorders related to dopamine dysregulation [, , ].
7.1.2. Histamine H3 Receptor Antagonists: Derivatives of 2-(pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one act as potent and selective histamine H3 receptor antagonists, offering potential therapeutic benefits for cognitive disorders and sleep disturbances [, ].
7.1.3. Hepatitis C Virus Polymerase Inhibitors: Dihydropyrone derivatives, such as PF-00868554, have shown potent inhibitory activity against the hepatitis C virus polymerase, representing a promising class of antiviral agents [].
7.1.4. Acetylcholinesterase Inhibitors: Phthalimide derivatives have been explored as potential therapeutics for Alzheimer's disease due to their inhibitory activity against acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter crucial for learning and memory [].
7.1.5. Tumor Necrosis Factor α-Converting Enzyme Inhibitors: Compounds like DPC 333 have demonstrated potent inhibitory activity against tumor necrosis factor α-converting enzyme (TACE), making them promising candidates for inflammatory diseases like rheumatoid arthritis [, ].
7.1.6. Autotaxin Inhibitors: GLPG1690, an autotaxin inhibitor, has shown efficacy in preclinical models of idiopathic pulmonary fibrosis by reducing lysophosphatidic acid levels [].
7.1.7. Histone Methyltransferase EZH2 Inhibitors: Indole-based compounds, like CPI-1205, have been identified as potent and selective inhibitors of histone methyltransferase EZH2, with potential applications in cancer therapy [].
7.1.8. Choline Uptake Enhancers: MKC-231, a novel choline uptake enhancer, has shown promising results in improving memory impairment in animal models [].
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2